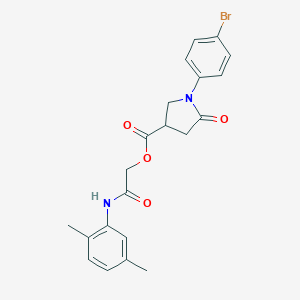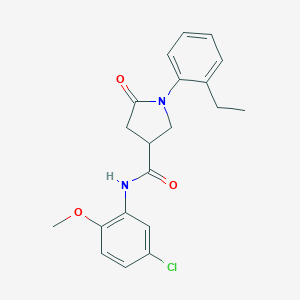
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,5-Dimethylanilino)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DBOB and is a derivative of the opioid receptor antagonist naltrexone. DBOB has been studied for its potential use as an anti-addictive agent, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed below.
作用机制
DBOB is a competitive antagonist of the mu-opioid receptor, which is the primary receptor responsible for the effects of opioids. DBOB binds to the mu-opioid receptor and prevents opioids from binding to the receptor. This prevents the activation of the receptor, which in turn reduces the rewarding effects of opioids.
Biochemical and Physiological Effects:
DBOB has been shown to reduce the rewarding effects of opioids in animal models. It has also been shown to reduce the self-administration of opioids in rats. DBOB has been studied for its potential use in treating alcohol addiction, and it has been shown to reduce alcohol consumption in rats.
实验室实验的优点和局限性
The advantages of using DBOB in lab experiments include its high potency and selectivity for the mu-opioid receptor. However, the limitations of using DBOB in lab experiments include its potential toxicity and the need for caution when handling the compound.
未来方向
For research on DBOB include studying its potential use in treating other types of addiction, such as cocaine and nicotine addiction. Additionally, further research is needed to determine the safety and efficacy of DBOB in humans.
合成方法
The synthesis of DBOB involves the reaction of 2-(2,5-Dimethylanilino)-2-oxoethyl chloride with 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylic acid in the presence of a base. The reaction yields DBOB as a white powder with a melting point of 230-232°C.
科学研究应用
DBOB has been studied for its potential use as an anti-addictive agent. It is believed that DBOB can block the effects of opioids, such as morphine and heroin, by binding to the opioid receptors in the brain. This binding prevents the opioids from activating the receptors, which in turn reduces the rewarding effects of these drugs. DBOB has also been studied for its potential use in treating alcohol addiction.
属性
分子式 |
C21H21BrN2O4 |
|---|---|
分子量 |
445.3 g/mol |
IUPAC 名称 |
[2-(2,5-dimethylanilino)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21BrN2O4/c1-13-3-4-14(2)18(9-13)23-19(25)12-28-21(27)15-10-20(26)24(11-15)17-7-5-16(22)6-8-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChI 键 |
POIQZILOGSTIRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)
